The Emergence of N-(3-Benzylamino-propyl)-isonicotinamide Derivatives in Oncology: A Technical Guide to Their Therapeutic Potential
The Emergence of N-(3-Benzylamino-propyl)-isonicotinamide Derivatives in Oncology: A Technical Guide to Their Therapeutic Potential
Foreword
The landscape of cancer therapy is in a perpetual state of evolution, driven by the pursuit of targeted agents with improved efficacy and reduced toxicity. Within this dynamic field, a promising class of small molecules, the N-(3-Benzylamino-propyl)-isonicotinamide derivatives, has garnered significant attention. These compounds have demonstrated notable potential as anti-cancer agents, primarily through their potent inhibitory effects on key enzymatic players in tumorigenesis: histone deacetylases (HDACs) and vascular endothelial growth factor receptor 2 (VEGFR-2). This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core scientific principles underpinning the therapeutic promise of these derivatives. We will delve into their mechanisms of action, synthetic pathways, and the critical experimental protocols required for their evaluation, offering a blend of established knowledge and practical insights to facilitate further research and development in this exciting area of medicinal chemistry.
Deciphering the Dual-Action Mechanism: Targeting HDACs and VEGFR-2
The therapeutic efficacy of N-(3-Benzylamino-propyl)-isonicotinamide derivatives stems from their ability to simultaneously modulate two distinct yet crucial pathways in cancer progression: epigenetic regulation via histone deacetylase (HDAC) inhibition and angiogenesis through the blockade of vascular endothelial growth factor receptor 2 (VEGFR-2).
Epigenetic Reprogramming through Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression.[1][2] They catalyze the removal of acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression.[2][3] In numerous cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[1]
N-(3-Benzylamino-propyl)-isonicotinamide derivatives function as HDAC inhibitors (HDACi), interfering with this process. The core structure of these derivatives typically consists of three key pharmacophoric features that facilitate their interaction with HDAC enzymes: a zinc-binding group (ZBG), a linker region, and a cap group. The isonicotinamide moiety can act as a ZBG, chelating the zinc ion in the active site of the HDAC enzyme, thereby blocking its catalytic activity. This inhibition leads to the accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes. The downstream effects of HDAC inhibition are multifaceted and include:
-
Cell Cycle Arrest: Reactivation of genes like p21 and p53 can halt the cell cycle, preventing cancer cell division.[1]
-
Induction of Apoptosis: Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins can trigger programmed cell death in malignant cells.[1]
-
Inhibition of Angiogenesis: HDAC inhibition can also indirectly suppress the formation of new blood vessels that tumors need to grow.
Caption: Mechanism of HDAC Inhibition by N-(3-Benzylamino-propyl)-isonicotinamide Derivatives.
Anti-Angiogenic Effects via VEGFR-2 Inhibition
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to grow and metastasize. Vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[1] The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, the building blocks of blood vessels.
Certain N-(3-Benzylamino-propyl)-isonicotinamide derivatives have been designed to act as VEGFR-2 inhibitors. They typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This prevents the phosphorylation of VEGFR-2 and the subsequent activation of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways. The net result is a potent anti-angiogenic effect, effectively starving the tumor of its blood supply.
Caption: Mechanism of VEGFR-2 Inhibition by N-(3-Benzylamino-propyl)-isonicotinamide Derivatives.
Synthesis of N-(3-Benzylamino-propyl)-isonicotinamide Derivatives: A Generalized Approach
The synthesis of N-(3-Benzylamino-propyl)-isonicotinamide derivatives can be achieved through a straightforward and adaptable multi-step process. The following is a generalized protocol that can be modified to produce a library of derivatives with diverse substitutions for structure-activity relationship (SAR) studies.
Caption: Generalized Synthetic Workflow for N-(3-Benzylamino-propyl)-isonicotinamide Derivatives.
Step 1: Synthesis of N-(3-Aminopropyl)isonicotinamide (Intermediate)
Protocol:
-
Activation of Isonicotinic Acid: To a solution of isonicotinic acid in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at 0°C. The reaction is typically stirred at room temperature or refluxed until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield crude isonicotinoyl chloride.
-
Amidation: The crude isonicotinoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane). This solution is added dropwise to a cooled (0°C) solution of an excess of 1,3-diaminopropane in the same solvent. The use of excess diamine serves both as the nucleophile and the base to neutralize the HCl byproduct. The reaction is stirred and allowed to warm to room temperature.
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, N-(3-aminopropyl)isonicotinamide, can be purified by column chromatography on silica gel.
Step 2: N-Alkylation to Yield Final Derivatives
Protocol:
-
N-Alkylation with Benzyl Halides: Dissolve N-(3-aminopropyl)isonicotinamide and a base (e.g., potassium carbonate or triethylamine) in a suitable solvent such as acetonitrile or DMF.[4] To this mixture, add the desired substituted benzyl bromide or chloride. The reaction is then heated to facilitate the alkylation.[5][6]
-
Alternative Reductive Amination: In a flask containing N-(3-aminopropyl)isonicotinamide and a substituted benzaldehyde in a solvent like methanol or dichloroethane, add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction is stirred at room temperature until the imine intermediate is fully reduced.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The final N-(3-Benzylamino-propyl)-isonicotinamide derivative is purified by column chromatography or recrystallization to yield the desired compound.
Essential Experimental Protocols for In Vitro Evaluation
A robust in vitro evaluation is critical to determine the therapeutic potential of newly synthesized N-(3-Benzylamino-propyl)-isonicotinamide derivatives. The following are detailed, step-by-step methodologies for key assays.
Histone Deacetylase (HDAC) Inhibition Assay
This assay quantifies the ability of the derivatives to inhibit HDAC enzyme activity. Commercially available kits, often based on a fluorogenic substrate, are commonly used.
Protocol (Fluorometric Assay): [7]
-
Reagent Preparation: Prepare the HDAC assay buffer, a solution of the HDAC enzyme (e.g., recombinant human HDAC1, 2, or 3), and the fluorogenic HDAC substrate according to the manufacturer's instructions.[7] The substrate typically contains an acetylated lysine residue linked to a fluorescent reporter that is quenched until the substrate is deacetylated and cleaved.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control in the assay buffer.
-
Assay Procedure: In a 96-well black microplate, add the HDAC enzyme solution to each well, followed by the test compounds or controls. Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the HDAC substrate to each well to initiate the enzymatic reaction.
-
Development and Signal Detection: After a defined incubation period (e.g., 30-60 minutes) at 37°C, add a developer solution that contains a protease to cleave the deacetylated substrate, releasing the fluorescent molecule.[8] Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of the HDAC activity, is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
VEGFR-2 Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the derivatives on the kinase activity of VEGFR-2. Enzyme-linked immunosorbent assays (ELISA) or luminescence-based assays are common formats.[1][9]
Protocol (Luminescence-Based Kinase Assay): [9][10]
-
Reagent Preparation: Prepare the kinase assay buffer, a solution of recombinant human VEGFR-2 kinase, the specific substrate (e.g., a poly-Glu, Tyr peptide), and ATP.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.
-
Assay Procedure: In a 96-well white microplate, add the VEGFR-2 enzyme, the substrate, and the test compounds or controls.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Signal Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) which measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.[10]
-
Data Analysis: Calculate the percentage of VEGFR-2 kinase inhibition for each compound concentration. Determine the IC50 value as described for the HDAC inhibition assay.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of the derivatives on cancer cell lines.[11][12][13]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-(3-Benzylamino-propyl)-isonicotinamide derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the treatment period, add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C.[13] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[11][12]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the N-(3-Benzylamino-propyl)-isonicotinamide scaffold is crucial for optimizing potency and selectivity. Key areas for modification include the isonicotinamide ring, the benzyl group, and the propyl linker.
| Region of Modification | General Observations on Activity |
| Isonicotinamide Core | The pyridine nitrogen is important for interaction with the active site of target enzymes. Modifications to the ring can influence solubility and electronic properties. |
| Propyl Linker | The length and flexibility of the linker are critical for optimal positioning of the benzyl "cap" group and the isonicotinamide "zinc-binding" group within the enzyme's active site.[2] |
| Benzyl "Cap" Group | Substitutions on the phenyl ring can significantly impact potency. Electron-donating or electron-withdrawing groups at different positions can enhance hydrophobic or electronic interactions with the enzyme. |
Further in-depth SAR studies are necessary to delineate the precise structural requirements for potent and selective dual HDAC and VEGFR-2 inhibition.
Pharmacokinetics, Toxicology, and Future Directions
While in vitro studies provide valuable initial data, the therapeutic potential of these derivatives ultimately depends on their in vivo behavior.
Pharmacokinetic Profile
The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of N-(3-Benzylamino-propyl)-isonicotinamide derivatives will be influenced by their physicochemical properties. While specific data for these derivatives is limited, studies on nicotinamide itself show that it is well-absorbed orally and metabolized in the liver.[15][16] It is anticipated that the benzylamino-propyl side chain will increase lipophilicity, potentially affecting distribution and metabolism. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can provide early insights, but experimental validation in animal models is essential.
Toxicology
Early toxicological assessment is critical. While nicotinamide itself has low toxicity, the introduction of the benzylamino-propyl moiety may introduce new toxicological liabilities.[15] In vitro cytotoxicity assays against normal cell lines and in vivo toxicity studies in animal models are necessary to establish a therapeutic window.
Future Perspectives
The dual-action nature of N-(3-Benzylamino-propyl)-isonicotinamide derivatives presents a compelling strategy for cancer treatment. Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of analogues to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Assessing the anti-tumor activity of lead compounds in various cancer xenograft and patient-derived xenograft (PDX) models.
-
Combination Therapies: Investigating the synergistic effects of these derivatives with other established anti-cancer agents.
-
Biomarker Discovery: Identifying biomarkers that can predict which patients are most likely to respond to treatment with these novel agents.
The continued exploration of N-(3-Benzylamino-propyl)-isonicotinamide derivatives holds the promise of delivering a new class of effective and targeted therapies for a range of malignancies.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]
- Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. (2015). Molecules, 20(3), 4335-4374.
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Drug Design, Development and Therapy, 16, 563-582.
- Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 356-372.
-
Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Indigo Biosciences. [Link]
-
Screening for histone deacetylase (HDAC) active compounds. BMG Labtech. [Link]
- Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups. (2016). European Journal of Medicinal Chemistry, 124, 73-86.
- Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. (2018). European Journal of Medicinal Chemistry, 157, 122-133.
- Drug discovery assays for the histone deacetylase class of enzymes. (2012). Drug Discovery Today: Technologies, 9(4), e267-e274.
- Preparation and Biochemical Analysis of Classical Histone Deacetylases. (2012). In Methods in Enzymology (Vol. 512, pp. 247-268). Academic Press.
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
Alkylation of the compound 1 with benzyl bromide (Chernyshev et al., 2008 a). ResearchGate. [Link]
-
VEGFR2 (KDR) Kinase Assay Kit, 40325. Amsbio. [Link]
- Structure-based identification of novel histone deacetylase 4 (HDAC4) inhibitors. (2022). bioRxiv.
- Synthesis of the isonicotinoylnicotinamide scaffolds of the naturally occurring isoniazid-NAD(P) adducts. (2007). The Journal of Organic Chemistry, 72(2), 675-678.
-
Help with N-Alkylation gone wrong. Reddit. [Link]
- Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer. (1996). Radiotherapy and Oncology, 39(1), 13-20.
- Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. (1992). British Journal of Cancer, 65(3), 356-362.
- The pharmacological effects of massive doses of nicotinamide. (1955). The Journal of Pharmacology and Experimental Therapeutics, 113(4), 412-421.
- Administration of nicotinamide during chart: pharmacokinetics, dose escalation, and clinical toxicity. (1996). International Journal of Radiation Oncology, Biology, Physics, 34(5), 1133-1141.
-
Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. [Link]
-
isonicotinamide. ChemSynthesis. [Link]
- Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. (2022). Research in Pharmaceutical Sciences, 17(4), 405-416.
-
N‐alkylation of various amides with benzyl alcohol catalyzed by Ni/SiO2–Al2O3. ResearchGate. [Link]
- Production of nicotinamide and isonicotinamide.
- The pharmacokinetics, toxicities, and biologic effects of FK866, a nicotinamide adenine dinucleotide biosynthesis inhibitor. (2008).
-
Pharmacokinetic and Pharmacodynamic Principles for Toxicology. ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. bmglabtech.com [bmglabtech.com]
- 9. dovepress.com [dovepress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchtweet.com [researchtweet.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
